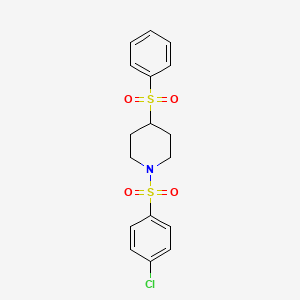

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

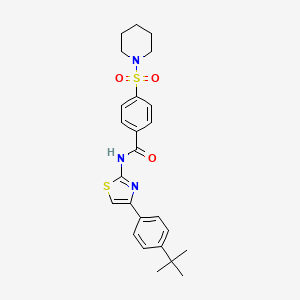

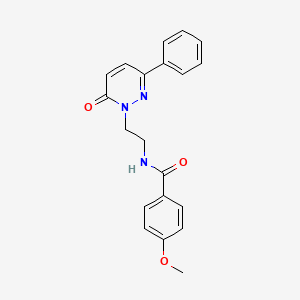

This compound contains two sulfonyl groups attached to a piperidine ring. The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic group. In this case, the organic groups are a 4-chlorophenyl group and a phenyl group. The piperidine ring is a common structural motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The compound has a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has two sulfonyl groups attached to the piperidine ring, one with a phenyl group and the other with a 4-chlorophenyl group .Chemical Reactions Analysis

The sulfonyl groups in this compound might undergo various reactions. For example, they could be reduced to sulfides or eliminated to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl groups and the piperidine ring, as well as the chlorine atom on one of the phenyl rings, would influence its properties .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has demonstrated the synthesis of novel compounds containing the sulfonyl and piperidine structures, highlighting their significance in medicinal chemistry. A study conducted by Karaman et al. (2016) explored the synthesis of new sulfonyl hydrazone compounds featuring piperidine derivatives. These compounds were evaluated for their antioxidant and anticholinesterase activities. The findings revealed that some derivatives exhibited significant antioxidant capacity and anticholinesterase activity, suggesting potential for therapeutic applications in conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Crystal Structure Analysis

Another facet of research on this compound involves the investigation of its crystal structure. Girish et al. (2008) synthesized a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, and conducted a detailed analysis of its crystal structure through X-ray crystallography. This study provides insights into the molecular geometry and intermolecular interactions, contributing to a deeper understanding of the structural characteristics of such compounds (Girish et al., 2008).

Antimicrobial Activity

Vinaya et al. (2009) explored the antimicrobial potential of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants. The study revealed that specific derivatives displayed significant antimicrobial activities, suggesting their potential use in agricultural applications to protect crops from bacterial and fungal infections (Vinaya et al., 2009).

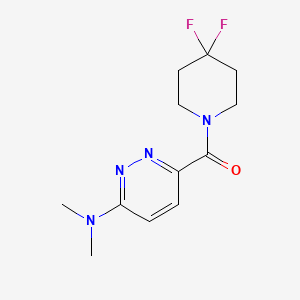

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) reported the development of beta-aminoethylsulfones as inhibitors of the cyclin-dependent kinase CDK2, a key regulator of the cell cycle. This research indicates the potential of derivatives of the compound for cancer therapy, particularly in inhibiting the proliferation of cancer cells by targeting CDK2 (Griffin et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c18-14-6-8-17(9-7-14)25(22,23)19-12-10-16(11-13-19)24(20,21)15-4-2-1-3-5-15/h1-9,16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLSDCRXZARJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2872467.png)

![N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2872470.png)

![2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2872471.png)

![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)

![4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2872480.png)